

physical and chemical properties of chloroacetaldehyde diethyl acetal

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Compound of Interest

Compound Name: 2-CHLORO-1,1-DIETHOXYETHANE

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An In-depth Technical Guide to Chloroacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetaldehyde diethyl acetal, also known as **2-chloro-1,1-diethoxyethane**, is a versatile organic compound with significant applications in synthetic chemistry. As a stable and less reactive precursor to the highly electrophilic chloroacetaldehyde, it serves as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[1][2][3]} Its utility lies in the acetal functionality, which protects the reactive aldehyde group, allowing for selective transformations at other parts of the molecule. This guide provides a comprehensive overview of the physical and chemical properties of chloroacetaldehyde diethyl acetal, detailed experimental protocols, and an exploration of its role in synthetic applications.

Physical and Chemical Properties

Chloroacetaldehyde diethyl acetal is a clear, colorless to slightly yellow liquid with a characteristic odor.^[4] It is characterized by the presence of a chlorine atom and a diethyl acetal group attached to an ethyl backbone.

Table 1: Physical Properties of Chloroacetaldehyde Diethyl Acetal

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ ClO ₂	[5]
Molecular Weight	152.62 g/mol	[5]
Appearance	Clear colorless to slightly yellow liquid	[4]
Boiling Point	157 °C	[5]
Melting Point	-45.0 °C	[6]
Density	1.018 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.4150 - 1.4170	[6]
Solubility in Water	1.8 g/L (20 °C)	[6]
Flash Point	29 °C	[7]

Chemical Reactivity

The chemical behavior of chloroacetaldehyde diethyl acetal is dictated by the acetal and the chloro-substituted alkyl chain.

- **Hydrolysis:** The acetal group is stable under basic and neutral conditions but readily undergoes hydrolysis in the presence of acid to yield chloroacetaldehyde and ethanol.[8] This property is crucial for its function as a protected aldehyde.
- **Nucleophilic Substitution:** The chlorine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups. This reactivity is fundamental to its use in the synthesis of heterocyclic compounds and other complex molecules.[2]

Spectroscopic Data

The structural features of chloroacetaldehyde diethyl acetal can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of Chloroacetaldehyde Diethyl Acetal

Technique	Data and Interpretation	Reference(s)
^1H NMR (in CDCl_3)	δ 4.63 (t, 1H, $-\text{CH}(\text{OEt})_2$), 3.71 (dq, 2H, $-\text{OCH}_2\text{CH}_3$), 3.59 (dq, 2H, $-\text{OCH}_2\text{CH}_3$), 3.51 (d, 2H, ClCH_2-), 1.24 (t, 6H, $-\text{OCH}_2\text{CH}_3$)	[9]
^{13}C NMR (in CDCl_3)	δ 101.4 ($-\text{CH}(\text{OEt})_2$), 62.5 ($-\text{OCH}_2\text{CH}_3$), 46.5 (ClCH_2-), 15.1 ($-\text{OCH}_2\text{CH}_3$)	[9]
Infrared (IR) Spectroscopy	Characteristic peaks include C-H stretching (alkane) just below 3000 cm^{-1} , C-O stretching (ether) in the $1000\text{--}1300\text{ cm}^{-1}$ region, and C-Cl stretching in the fingerprint region. The absence of a strong C=O peak around 1700 cm^{-1} confirms the acetal structure.	[10][11]
Mass Spectrometry (MS)	The mass spectrum does not typically show a strong molecular ion peak. Common fragmentation patterns involve the loss of an ethoxy group ($-\text{OC}_2\text{H}_5$) to give a fragment at m/z 107, and the base peak is often observed at m/z 103, resulting from the cleavage of the C-C bond adjacent to the acetal group. Further fragmentation can lead to ions at m/z 75 and 47 due to the loss of ethylene from the diethoxy radical.	[12]

Experimental Protocols

Synthesis of Chloroacetaldehyde Diethyl Acetal from Acetaldehyde Diethyl Acetal

This protocol is based on the chlorination of acetaldehyde diethyl acetal.^[13]

Materials:

- Acetaldehyde diethyl acetal (1 mole)
- Chlorine gas (1 mole)
- Sodium ethoxide in anhydrous ethanol (1 mole)
- Reaction vessel with stirring and cooling capabilities
- Gas inlet tube
- Fractional distillation apparatus

Procedure:

- Charge the reaction vessel with 1 mole of acetaldehyde diethyl acetal.
- While stirring and maintaining the temperature at 40-45 °C, pass 1 mole of gaseous chlorine into the reaction mixture.
- After the addition of chlorine is complete, add 1 mole of sodium ethoxide in anhydrous ethanol to neutralize the reaction mixture.
- Perform fractional distillation on the neutralized mixture.
- Collect the fraction boiling at approximately 157 °C, which is the chloroacetaldehyde diethyl acetal. A typical yield is around 70%.

GC-MS Analysis of Chloroacetaldehyde Diethyl Acetal

This protocol provides a general guideline for the analysis of chloroacetaldehyde diethyl acetal using Gas Chromatography-Mass Spectrometry (GC-MS).^[14]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of polar compounds (e.g., HP-5MS)
- Helium carrier gas

Sample Preparation:

- Prepare a standard solution of chloroacetaldehyde diethyl acetal in a suitable solvent (e.g., acetonitrile or dichloromethane).
- For unknown samples, perform a liquid-liquid extraction if necessary to isolate the analyte.

GC-MS Conditions:

- Injector Temperature: 220 °C
- Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at a rate of 30 °C/minute, and hold for 10 minutes.
- Carrier Gas Flow Rate: 1 mL/min (constant flow)
- Transfer Line Temperature: 250 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: Scan from m/z 35 to 200

Data Analysis:

- Identify the peak corresponding to chloroacetaldehyde diethyl acetal based on its retention time and mass spectrum.

- Confirm the identity by comparing the obtained mass spectrum with a reference spectrum, looking for characteristic fragments.

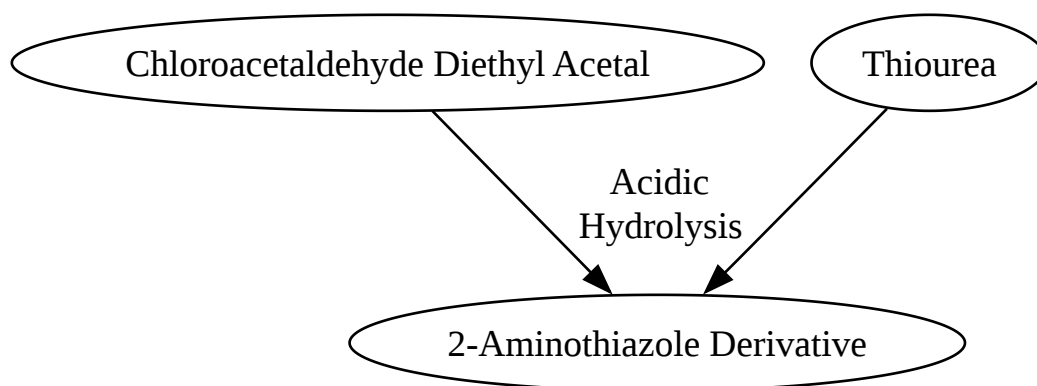
Applications in Drug Development and Organic Synthesis

Chloroacetaldehyde diethyl acetal is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems that form the core of many pharmaceutical agents.

[1][2]

Synthesis of Heterocyclic Compounds

The compound serves as a precursor to chloroacetaldehyde, which is bifunctional and readily participates in cyclization reactions. For instance, it is used in the synthesis of aminothiazoles, a class of compounds with diverse biological activities.[2]

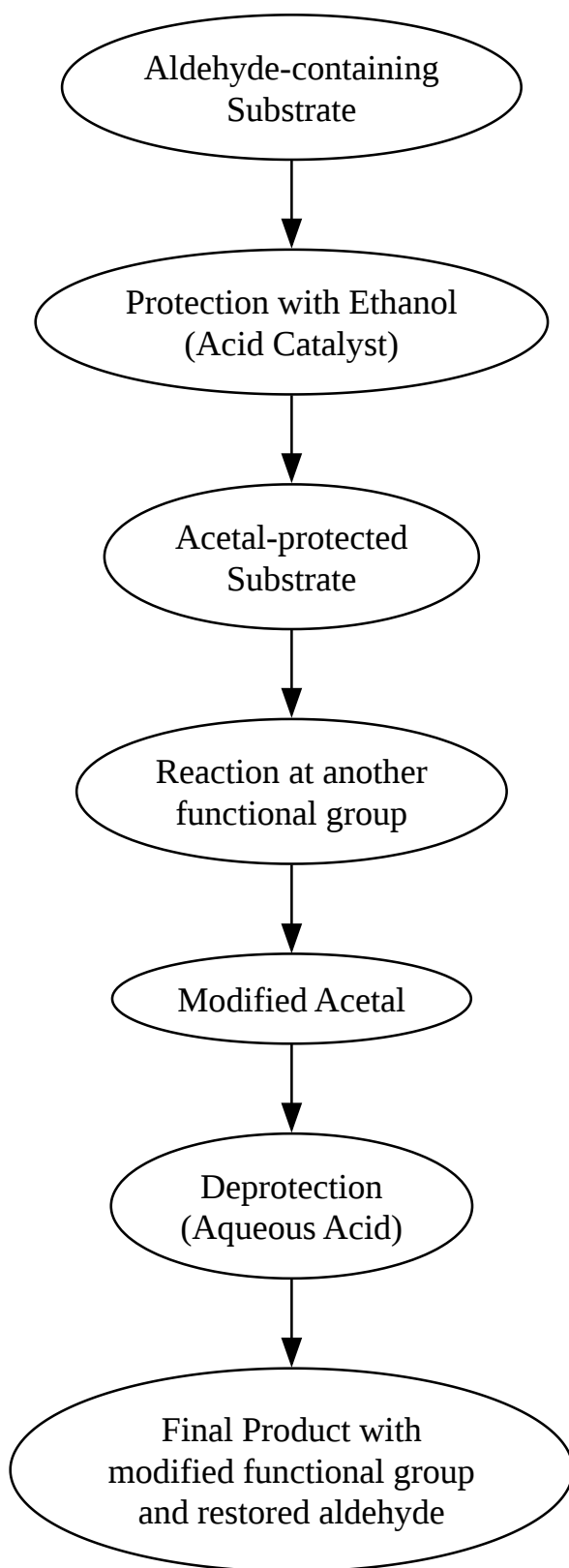


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Synthesis of 2-Aminothiazole Derivatives.

Acetal as a Protecting Group

The diethyl acetal group functions as an effective protecting group for the aldehyde functionality. This allows for chemical modifications at other positions of a molecule without affecting the aldehyde, which can be deprotected later under acidic conditions.

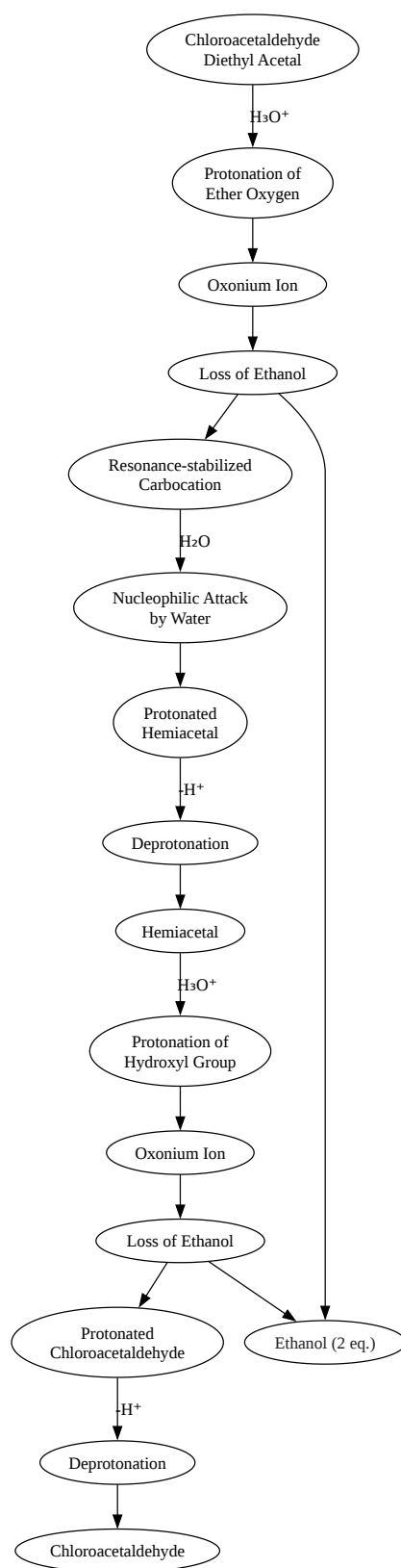


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Acetal as a protecting group workflow.

Hydrolysis of Chloroacetaldehyde Diethyl Acetal

The hydrolysis of chloroacetaldehyde diethyl acetal is a key reaction that unmask the reactive aldehyde. This process is catalyzed by acid.



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Mechanism of Acid-Catalyzed Hydrolysis.

Conclusion

Chloroacetaldehyde diethyl acetal is a compound of significant interest to the chemical and pharmaceutical industries. Its physical and chemical properties, particularly its stability and controlled reactivity, make it an invaluable tool in organic synthesis. A thorough understanding of its characteristics, spectroscopic data, and reaction protocols is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical intermediate.

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